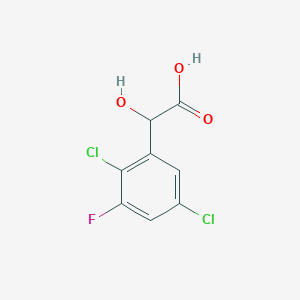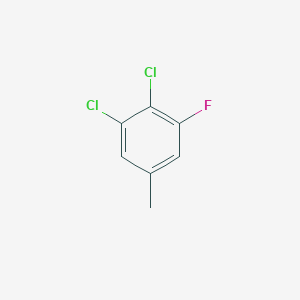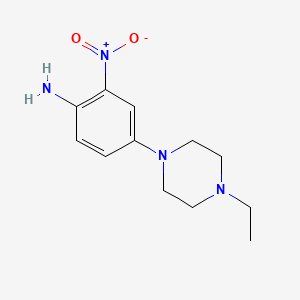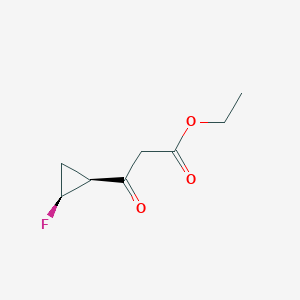![molecular formula C18H23BrN2O2 B1409094 tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 1858256-79-7](/img/structure/B1409094.png)
tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate
Descripción general
Descripción
Synthesis Analysis
Indole derivatives, such as the one , are significant heterocyclic systems in natural products and drugs . They play a main role in cell biology and have attracted increasing attention in recent years for their application as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body . The investigation of novel methods of synthesis has attracted the attention of the chemical community .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved information, indole derivatives are known to show various biologically vital properties . They are used in the synthesis of a variety of compounds, including alkaloids .Aplicaciones Científicas De Investigación
Synthesis and Reactivity Studies
- The application of the Hemetsberger reaction to various substrates has been explored to afford a mixture of oxazinoindole derivatives, illustrating the utility of tert-butyl groups in facilitating electrophilic cyclization reactions to access tetracyclic compounds (Mayer et al., 2002).
- Research on the synthesis of spirocyclic indoline lactones demonstrates the versatility of tert-butyl groups in base-promoted cyclization reactions, providing insights into the synthesis of complex indole derivatives with potential pharmacological applications (Hodges et al., 2004).
- The palladium-catalyzed intramolecular annulation of alkynes has been used to synthesize annulated gamma-carbolines, highlighting the role of tert-butyl imines in achieving high yields of gamma-carboline derivatives, a process that could be applicable to the synthesis of related pyridoindole compounds (Zhang & Larock, 2003).
Methodological Advances
- Studies on the Hemetsberger-Knittel reaction utilizing tert-butyl azidoacetate have revealed improved yields in the synthesis of ethyl indole-2-carboxylate, demonstrating the synthetic utility of tert-butyl groups in facilitating less reactive aldehyde reactions (Kondo et al., 1999).
- Research on the synthesis and characterization of tert-butyl and ethyl-substituted thienopyridine derivatives provides insights into the structural and thermal properties of these compounds, potentially informing the design of new materials or pharmacologically active molecules (Çolak et al., 2021).
Mecanismo De Acción
Target of Action
Tert-Butyl 8-bromo-5-ethyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is an indole derivative . Indole derivatives are known to interact with a variety of targets, including cancer cells, microbes, and various types of disorders in the human body . .
Mode of Action
The mode of action of indole derivatives often involves binding with high affinity to multiple receptors . This interaction can lead to changes in the function of these targets, potentially resulting in therapeutic effects
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways, depending on their specific targets . For example, some indole derivatives have been found to exhibit antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
The result of a compound’s action at the molecular and cellular level can vary widely, depending on its targets and mode of action. Indole derivatives have been found to exhibit a variety of biological activities, suggesting that they can have diverse effects at the molecular and cellular level
Propiedades
IUPAC Name |
tert-butyl 8-bromo-5-ethyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23BrN2O2/c1-5-21-15-7-6-12(19)10-13(15)14-11-20(9-8-16(14)21)17(22)23-18(2,3)4/h6-7,10H,5,8-9,11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBNVZRJGTHEHFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(CN(CC2)C(=O)OC(C)(C)C)C3=C1C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



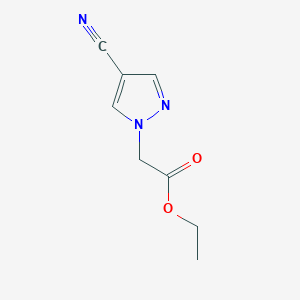
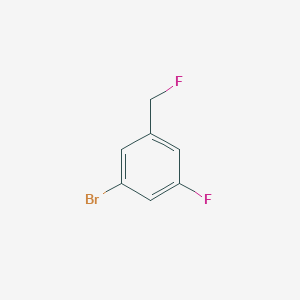
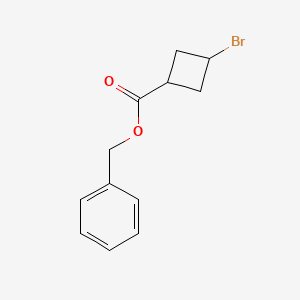
![4-Methyl-7-(trifluoromethoxy)-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B1409017.png)

![6-bromo-1-(cyclopropylmethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1409019.png)

